molecular formula C14H17N3O2S B2580760 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine CAS No. 2034367-13-8

1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Cat. No.: B2580760
CAS No.: 2034367-13-8
M. Wt: 291.37
InChI Key: UKWLPXSYPAAKLE-UHFFFAOYSA-N
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Description

1-((1-Phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a compound known for its significant role in scientific research, particularly as a potent and highly selective inhibitor of Abl kinase. This compound features a unique structure combining a phenyl-pyrazole moiety with a sulfonyl-piperidine group, making it a valuable molecule in various fields of study.

Preparation Methods

The synthesis of 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired pyrazole derivative . Industrial production methods often optimize these steps to enhance yield and purity, employing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate (KMnO4) to form pyrazole carboxylic acids.

    Reduction: Reduction reactions can modify the sulfonyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution conditions.

Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium, and bases like potassium carbonate (K2CO3). Major products formed from these reactions include various substituted pyrazoles and sulfonyl derivatives.

Scientific Research Applications

1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies involving kinase inhibition, particularly in cancer research.

    Medicine: Its role as an Abl kinase inhibitor makes it a candidate for developing new therapeutic agents for diseases like chronic myeloid leukemia.

    Industry: The compound’s unique structure allows it to be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine involves its interaction with molecular targets such as Abl kinase. By binding to the active site of the kinase, the compound inhibits its activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition is crucial in the context of cancer, where overactive kinases drive uncontrolled cell growth.

Comparison with Similar Compounds

1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole core but lacks the sulfonyl-piperidine group, resulting in different chemical properties and biological activities.

    4-Methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone: Another derivative with a piperazine ring instead of piperidine, showing variations in its pharmacological profile.

Properties

IUPAC Name

1-(1-phenylpyrazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,16-9-5-2-6-10-16)14-11-15-17(12-14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWLPXSYPAAKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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